AChE Inhibition: Differentiating Potency and Mechanism vs. Galantamine and Murraya Carbazoles
9-Methyl-9H-carbazole-2-carbaldehyde inhibits acetylcholinesterase (AChE) via a competitive mechanism, distinguishing it from non-competitive inhibitors like mahanimbine [1]. Its potency (IC50: 7.87 ± 1.57 μg/mL) is intermediate among the tested Murraya carbazoles, being significantly less potent than murrayanol (IC50: 0.19 ± 0.06 μg/mL) and mahanimbine (IC50: 0.20 ± 0.02 μg/mL), but more potent than murrayafoline A (IC50: 14.33 ± 4.69 μg/mL) [1]. Compared to the reference drug galantamine hydrobromide (IC50: 0.52 ± 0.04 μg/mL), it is approximately 15-fold less potent [1].
| Evidence Dimension | Inhibition of acetylcholinesterase (AChE) activity |
|---|---|
| Target Compound Data | IC50 = 7.87 ± 1.57 μg/mL |
| Comparator Or Baseline | Murrayanol: 0.19 ± 0.06 μg/mL; Mahanimbine: 0.20 ± 0.02 μg/mL; Murrayafoline A: 14.33 ± 4.69 μg/mL; Galantamine: 0.52 ± 0.04 μg/mL |
| Quantified Difference | ~41-fold less potent than murrayanol; ~39-fold less potent than mahanimbine; ~1.8-fold more potent than murrayafoline A; ~15-fold less potent than galantamine |
| Conditions | In vitro enzyme inhibition assay, IC50 values calculated using galantamine hydrobromide as inhibitory control. |
Why This Matters
Quantifies the specific AChE inhibitory profile of 9-methyl-9H-carbazole-2-carbaldehyde relative to close structural analogs and a clinical standard, essential for designing neuroprotective studies with controlled potency.
- [1] Sharma, H., Sharma, N., & An, S. S. A. (2025). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. Molecules, 30(15), 3138. View Source
